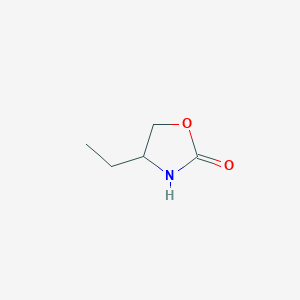

4-Etil-1,3-oxazolidin-2-ona

Descripción general

Descripción

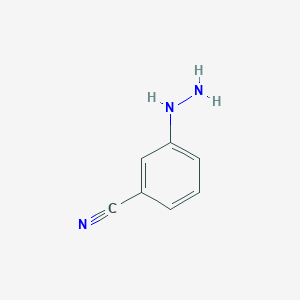

4-Ethyl-1,3-oxazolidin-2-one is a chemical compound with the empirical formula C7H13N3 . It is a solid substance and is part of a class of compounds known as oxazolidinones .

Synthesis Analysis

The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes 4-Ethyl-1,3-oxazolidin-2-one, can be achieved through a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

The molecular formula of 4-Ethyl-1,3-oxazolidin-2-one is C5H9NO2 . Its average mass is 115.131 Da and its monoisotopic mass is 115.063332 Da .Chemical Reactions Analysis

Oxazolidin-2-ones, including 4-Ethyl-1,3-oxazolidin-2-one, are interesting heterocyclic compounds that are used both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties .Physical And Chemical Properties Analysis

4-Ethyl-1,3-oxazolidin-2-one is a solid substance . Its empirical formula is C7H13N3 and its molecular weight is 139.20 .Aplicaciones Científicas De Investigación

Síntesis de compuestos farmacéuticos

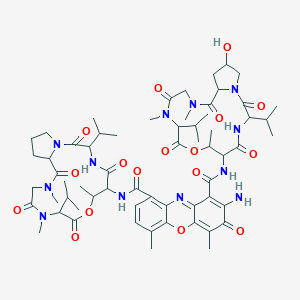

4-Etil-1,3-oxazolidin-2-ona: sirve como intermedio clave en la síntesis de varios compuestos farmacéuticos. Su anillo oxazolidinona es un elemento crucial en la producción de antibióticos como linezolid, que es eficaz contra las bacterias grampositivas, incluidas las cepas resistentes a los medicamentos como el SARM . La versatilidad del compuesto permite la creación de diversos productos farmacéuticos, abordando una gama de infecciones y enfermedades.

Síntesis asimétrica

El compuesto se utiliza en la síntesis asimétrica, un método crucial para crear compuestos con quiralidad específica. La quiralidad es una propiedad de asimetría importante en varias moléculas biológicas. El uso de This compound en la síntesis asimétrica ayuda en la producción de sustancias enantioméricamente puras, que son esenciales para la eficacia y seguridad de varios fármacos .

Actividad antibacteriana

Las investigaciones han demostrado que las oxazolidin-2-onas presentan una actividad antibacteriana significativa. This compound puede utilizarse para desarrollar nuevos agentes antibacterianos que sean potentes contra una gama de infecciones bacterianas, incluidas las que son resistentes a otros antibióticos .

Bloques de construcción de síntesis orgánica

Como bloque de construcción en la síntesis orgánica, This compound se utiliza para construir moléculas más complejas. Su estructura es particularmente útil en la formación de plegamidas, moléculas artificiales que imitan las propiedades de los péptidos, que tienen aplicaciones potenciales en nanotecnología y ciencia de materiales .

Síntesis total de productos naturales

This compound: es fundamental en la síntesis total de productos naturales, como la síntesis total concisa de (−)-citocazona. Este producto natural ha mostrado propiedades farmacológicas prometedoras, y la capacidad de sintetizarlo de manera eficiente abre posibilidades para su uso en el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

The primary targets of 4-Ethyl-1,3-oxazolidin-2-one are bacteria , specifically enterococci and staphylococci . This compound belongs to the class of oxazolidin-2-ones , which are known for their antibacterial activity .

Mode of Action

4-Ethyl-1,3-oxazolidin-2-one interacts with its bacterial targets by inhibiting protein synthesis. It is considered bacteriostatic for enterococci and staphylococci, meaning it inhibits their growth and reproduction . bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis, meaning it kills these bacteria .

Biochemical Pathways

It is known that oxazolidin-2-ones interfere with bacterial protein synthesis, which disrupts their growth and reproduction .

Pharmacokinetics

It is known that other oxazolidin-2-ones have favorable distribution to the brain , suggesting that 4-Ethyl-1,3-oxazolidin-2-one may have similar properties.

Result of Action

The result of 4-Ethyl-1,3-oxazolidin-2-one’s action is the inhibition of bacterial growth and reproduction, and in some cases, the death of the bacteria . This makes it a potentially effective antibacterial agent.

Safety and Hazards

Direcciones Futuras

Oxazolidin-2-ones, including 4-Ethyl-1,3-oxazolidin-2-one, have drawn a considerable amount of interest from the synthetic community . They often serve as key synthetic intermediates within the context of macrolide antibiotics syntheses . Therefore, they provide a promising method for the early phases of drug discovery .

Propiedades

IUPAC Name |

4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313993 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16112-60-0 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16112-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

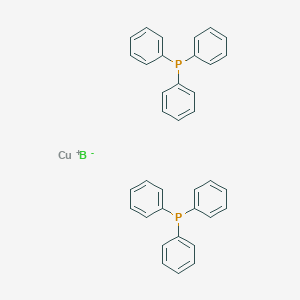

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)

![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)